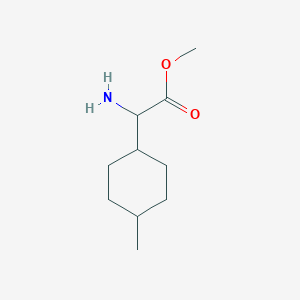
Methyl 2-amino-2-(4-methylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(4-methylcyclohexyl)acetate: is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize methyl 2-amino-2-(4-methylcyclohexyl)acetate involves the amination of 4-methylcyclohexanone with methyl glycinate. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Esterification: Another method involves the esterification of 2-amino-2-(4-methylcyclohexyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-amino-2-(4-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry: Methyl 2-amino-2-(4-methylcyclohexyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for further medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(4-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular functions.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-2-(cyclohexyl)acetate
- Methyl 2-amino-2-(4-chlorocyclohexyl)acetate
- Methyl 2-amino-2-(4-hydroxycyclohexyl)acetate
Comparison:
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its chemical reactivity and biological activity.
- Methyl 2-amino-2-(cyclohexyl)acetate lacks the methyl group, resulting in different steric and electronic properties.
- Methyl 2-amino-2-(4-chlorocyclohexyl)acetate contains a chlorine atom, which can enhance its reactivity towards nucleophiles and alter its pharmacological profile.
- Methyl 2-amino-2-(4-hydroxycyclohexyl)acetate has a hydroxyl group, making it more hydrophilic and potentially affecting its solubility and bioavailability.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
methyl 2-amino-2-(4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
Clé InChI |
NOEGMFWJFHMZQR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


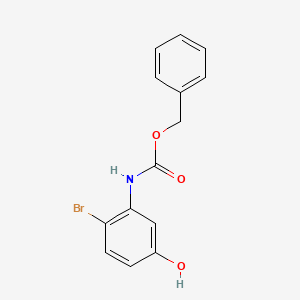
![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
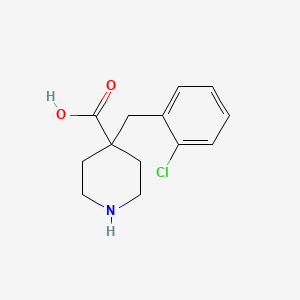
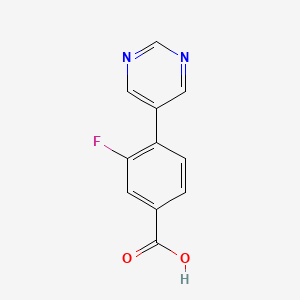
![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)
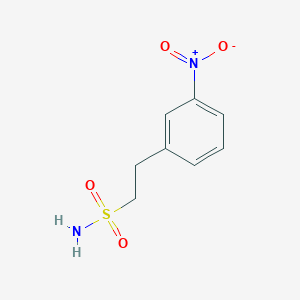

![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
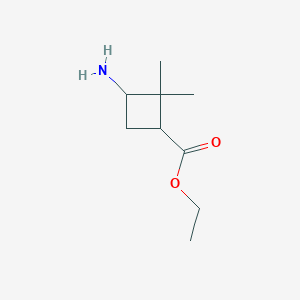
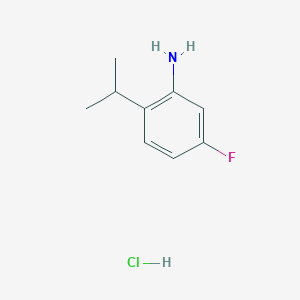

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
